9-cyclopropyl-N-(3-methoxyphenyl)-9H-purin-6-amine
CAS No.: 2640949-15-9
Cat. No.: VC11818730
Molecular Formula: C15H15N5O
Molecular Weight: 281.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640949-15-9 |
|---|---|
| Molecular Formula | C15H15N5O |
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | 9-cyclopropyl-N-(3-methoxyphenyl)purin-6-amine |
| Standard InChI | InChI=1S/C15H15N5O/c1-21-12-4-2-3-10(7-12)19-14-13-15(17-8-16-14)20(9-18-13)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,16,17,19) |
| Standard InChI Key | FFPRPMDVTUXADP-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
| Canonical SMILES | COC1=CC=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
9-Cyclopropyl-N-(3-methoxyphenyl)-9H-purin-6-amine (molecular formula: C₁₅H₁₆N₆O) consists of a purine core substituted at two critical positions:
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N-9: A cyclopropyl group, introducing steric constraints and electronic effects that influence conformational stability .
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C-6: A 3-methoxyphenylamine group, contributing to π-π stacking interactions and hydrogen-bonding potential .
The purine scaffold comprises a fused bicyclic system of pyrimidine and imidazole rings, with nitrogen atoms at positions 1, 3, 7, and 9. The cyclopropyl moiety’s strained three-membered ring alters electron distribution across the purine system, while the methoxy group at the phenyl ring’s meta position modulates solubility and lipophilicity .
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Weight | 296.33 g/mol | Calculated |
| Purine Substitution Pattern | N-9: Cyclopropyl; C-6: 3-Methoxyphenyl | |
| X-ray Crystallography Data | Pending (Predicted: Monoclinic) | N/A |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR:
High-Resolution Mass Spectrometry (HRMS)
Synthesis and Optimization
One-Pot Alkylation and Amination
The synthesis typically involves a two-step protocol:
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N-9 Alkylation: Reacting 6-chloropurine with cyclopropyl bromide under SnCl₄ catalysis in acetonitrile at 80°C yields 9-cyclopropyl-6-chloro-9H-purine .
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C-6 Amination: Displacing the chlorine atom with 3-methoxyaniline via nucleophilic aromatic substitution (NAS) in dimethylformamide (DMF) at 120°C .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N-9 Alkylation | SnCl₄, ACN, 80°C, 5h | 78 |
| C-6 Amination | 3-Methoxyaniline, DMF, 120°C, 12h | 65 |
Mechanistic Insights:
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The alkylation step proceeds via a Lewis acid-catalyzed Friedel-Crafts mechanism, where SnCl₄ activates the purine’s N-9 position for cyclopropane coupling .
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NAS at C-6 is facilitated by the electron-withdrawing effect of the purine ring, enhancing the chloride’s electrophilicity .
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters include:
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Residence Time: 30 minutes (alkylation), 2 hours (amination).
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Catalyst Loading: 10 mol% SnCl₄, recycled via distillation .
| Enzyme | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| Adenosine Deaminase | 12.3 | 15.0 |
| Purine Nucleoside Phosphorylase | 185.0 | 1.0 |
Antiviral Activity
In vitro assays against hepatitis C virus (HCV) demonstrate a 90% reduction in viral replication at 10 μM concentration. The cyclopropyl group enhances membrane permeability, enabling effective intracellular delivery .
Cytotoxicity Profiling
The compound shows moderate cytotoxicity against HeLa cells (CC₅₀ = 45 μM), with a therapeutic index (TI) of 3.7 for ADA inhibition. Structural analogs lacking the methoxy group exhibit higher toxicity (CC₅₀ = 28 μM), underscoring the substituent’s role in reducing off-target effects .
Structure-Activity Relationships (SAR)
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Cyclopropyl vs. Linear Alkyl Groups: Cyclopropyl substitution at N-9 improves metabolic stability by resisting cytochrome P450 oxidation .
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Methoxy Position: The meta-methoxy configuration on the phenyl ring optimizes hydrogen bonding with serine residues in ADA’s catalytic pocket .
Computational Modeling and Docking Studies
Molecular dynamics simulations reveal stable binding modes in ADA’s active site:
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Key Interactions:
Free Energy Calculations:
Pharmacokinetics and ADME Properties
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